Home > Products > Screening Compounds P24748 > Ilaprazole sulfone
Ilaprazole sulfone - 172152-37-3

Ilaprazole sulfone

Catalog Number: EVT-8326611
CAS Number: 172152-37-3
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ilaprazole sulfone is a significant metabolite of ilaprazole, a proton pump inhibitor developed primarily for the treatment of gastric ulcers. This compound is synthesized through the metabolic pathway of ilaprazole and has garnered attention due to its pharmacological properties. Ilaprazole itself was developed by Il-Yang Pharmaceutical Co., based in Seoul, South Korea, and is known for its efficacy in inhibiting gastric acid secretion.

Source

Ilaprazole is metabolized in the human body, predominantly via cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which convert ilaprazole into ilaprazole sulfone. This metabolic process has been extensively studied to understand the pharmacokinetics and safety profile of ilaprazole .

Classification

Ilaprazole sulfone falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl functional group. It is classified as a pharmaceutical compound due to its role as a metabolite of an active drug used in clinical settings.

Synthesis Analysis

Methods

The synthesis of ilaprazole sulfone primarily occurs through the oxidation of ilaprazole. The key steps in this process involve:

  1. Alkylation: The initial step involves the alkylation of pyrrole mercapto benzimidazole to form a sulfide intermediate.
  2. Oxidation: This intermediate is then oxidized using sodium hypochlorite or other oxidizing agents to yield ilaprazole sulfone. The choice of oxidizing agent significantly influences the yield and purity of the final product .

Technical Details

  • Reagents: Sodium hypochlorite is commonly used as an oxidizing agent due to its effectiveness in converting sulfides to sulfoxides while minimizing byproduct formation.
  • Conditions: The reaction typically requires controlled temperatures and pH adjustments to optimize yield and minimize impurities.
Molecular Structure Analysis

Structure

Ilaprazole sulfone features a sulfonyl group attached to the nitrogen-containing heterocyclic structure derived from ilaprazole. The molecular formula can be expressed as C17_{17}H17_{17}N3_{3}O3_{3}S.

Data

  • Molecular Weight: Approximately 357.4 g/mol.
  • Functional Groups: Contains a pyridine ring, a benzimidazole moiety, and a sulfonyl group.
Chemical Reactions Analysis

Reactions

Ilaprazole sulfone can participate in various chemical reactions typical for sulfonamides, including:

  1. Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by various nucleophiles.
  2. Reduction: Under certain conditions, ilaprazole sulfone may be reduced back to its corresponding sulfide.

Technical Details

The formation of ilaprazole sulfone from ilaprazole is catalyzed predominantly by CYP3A4/5 enzymes in the liver, with significant implications for drug metabolism and interactions .

Mechanism of Action

Process

Ilaprazole acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This binding inhibits gastric acid secretion, leading to increased gastric pH.

Data

  • Inhibition Mechanism: The formation of ilaprazole sulfone does not alter the primary mechanism of action but may influence pharmacokinetics and duration of effect due to its metabolic stability compared to ilaprazole itself.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile but poorly soluble in water.

Chemical Properties

  • Stability: Ilaprazole sulfone exhibits good thermal stability under standard laboratory conditions.
  • pH Sensitivity: The compound's solubility and stability can vary significantly with changes in pH.
Applications

Scientific Uses

Ilaprazole sulfone is primarily investigated for its role as a metabolite in pharmacokinetic studies related to ilaprazole. Understanding its properties aids in:

  • Drug Development: Insights into its metabolism can inform dosing regimens and potential drug interactions.
  • Clinical Research: Evaluating its effects on gastric acid secretion alongside ilaprazole helps assess therapeutic efficacy and safety profiles.
Metabolic Pathways and Enzymatic Biotransformation of Ilaprazole Sulfone

Role of Cytochrome P450 Isoenzymes in Ilaprazole Sulfone Formation

Ilaprazole sulfone (C₁₉H₁₈N₄O₃S; MW 382.44 g/mol) is the primary oxidative metabolite of the proton pump inhibitor ilaprazole. Its formation is predominantly mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP3A4/5 accounting for >80% of the sulfoxidation activity. In vitro studies using recombinant human CYPs and selective chemical inhibitors confirmed that ketoconazole (a CYP3A inhibitor) reduces ilaprazole sulfone generation by 85–92%, while CYP2C19 inhibitors exhibit negligible effects [1] [4]. Intrinsic clearance values further demonstrate CYP3A4’s dominance, showing a 16-fold higher metabolic capacity (CLint: 18.7 µL/min/pmol) compared to CYP3A5 (CLint: 1.2 µL/min/pmol) [1].

Table 1: Enzyme Contributions to Ilaprazole Sulfone Formation

Enzyme SystemContribution (%)Inhibition ImpactClearance (µL/min/pmol)
CYP3A478–85%92% reduction with ketoconazole18.7
CYP3A58–12%87% reduction with azamulin1.2
CYP2C19<5%No significant changeNot detectable

Sulfoxidation Mechanisms: Comparative Analysis of CYP3A4/5 vs. Other CYP Isoforms

Sulfoxidation of ilaprazole involves a two-step oxidation process: initial conversion to sulfoxide (ilaprazole) followed by oxidation to sulfone. CYP3A4/5 exhibit superior catalytic efficiency due to their broad substrate specificity and larger active sites, accommodating ilaprazole’s benzimidazole-pyridine structure. Kinetic parameters reveal CYP3A4’s Km (12.3 µM) and Vmax (182 pmol/min/mg) surpass other isoforms like CYP2C8 (Km: 48 µM; Vmax: 29 pmol/min/mg) and CYP2D6 (no activity) [1] [6]. Fluorometric assays confirm CYP3A4’s 10-fold lower IC50 (0.28 µM) for ilaprazole sulfoxidation versus CYP2C19 (IC50: 3.5 µM), underscoring isoform selectivity [6]. Non-CYP pathways also contribute: non-enzymatic reduction in gastrointestinal compartments generates ilaprazole sulfide, which undergoes re-oxidation to sulfone [4] [9].

Table 2: Kinetic Parameters of CYP Isoforms in Ilaprazole Sulfoxidation

CYP IsoformKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
CYP3A412.3 ± 1.8182 ± 2414.8
CYP3A515.6 ± 2.198 ± 116.3
CYP2C848.0 ± 6.929 ± 50.6
CYP2C1935.2 ± 4.341 ± 71.2

Genetic Polymorphisms and Pharmacokinetic Variability in Sulfone Metabolite Generation

Unlike conventional PPIs (e.g., omeprazole), ilaprazole sulfone formation shows minimal dependence on CYP2C19 polymorphisms. Population pharmacokinetic studies in Chinese cohorts (n=28) revealed no significant differences in sulfone AUC between CYP2C19 extensive (1/1), intermediate (1/2), and poor metabolizers (2/2) (p > 0.05) [3] [5]. Conversely, CYP3A5 expressor status (1/1) correlates with a 23% lower sulfone Cmax compared to non-expressors (3/3), attributable to competing metabolism by CYP3A5 [5]. However, this variability is clinically insignificant due to alternative metabolic routes: fecal analyses identify ilaprazole sulfide and hydroxylated metabolites as major excretory products, diminishing the impact of CYP polymorphisms [4] [9].

Table 3: Impact of Genetic Polymorphisms on Ilaprazole Sulfone Exposure

GenotypeSulfone Cmax (ng/mL)Sulfone AUC0–∞ (μg·h/mL)Clinical Relevance
CYP2C19 1/1 (EM)446 ± 873.54 ± 0.92Negligible
CYP2C19 1/2 (IM)432 ± 913.49 ± 0.88Negligible
CYP2C19 2/2 (PM)455 ± 833.61 ± 0.95Negligible
CYP3A5 1/1 (HE)402 ± 763.21 ± 0.85Mild reduction
CYP3A5 3/3 (NE)518 ± 943.98 ± 1.02Mild increase

EM: Extensive metabolizer; IM: Intermediate metabolizer; PM: Poor metabolizer; HE: High expressor; NE: Non-expressor

Interspecies Differences in Metabolic Profiling: Human vs. Rodent Models

Humans predominantly metabolize ilaprazole via CYP3A4-mediated sulfoxidation, with sulfone being the major plasma metabolite (55–60% of total exposure) [1] [4]. In contrast, rats exhibit extensive non-CYP reduction: ilaprazole sulfide constitutes 70% of plasma metabolites due to higher intestinal reductase activity [9]. Sulfone is a minor metabolite (<15%) in rodents, complicating toxicity extrapolations. Additionally, hydroxylated sulfone derivatives (e.g., M11, M12) detected in rat plasma are absent in humans, reflecting species-specific Phase II metabolism [9] [10]. These disparities necessitate cautious translation of preclinical data, as underscored by comparative studies on sulfinpyrazone, where guinea pigs showed sulfide-dominant metabolism versus sulfone-dominant profiles in dogs [7].

Properties

CAS Number

172152-37-3

Product Name

Ilaprazole sulfone

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfonyl]-6-pyrrol-1-yl-1H-benzimidazole

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

VKIMQHKFWOTNOJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.